molecular formula C7H12N2OS B15276576 2-Ethoxy-2-(1,3-thiazol-2-yl)ethan-1-amine

2-Ethoxy-2-(1,3-thiazol-2-yl)ethan-1-amine

Cat. No.: B15276576
M. Wt: 172.25 g/mol
InChI Key: VOKRVQBREDYHLN-UHFFFAOYSA-N
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Description

2-Ethoxy-2-(1,3-thiazol-2-yl)ethan-1-amine is a compound that belongs to the class of aminothiazoles. Aminothiazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound features an ethoxy group and a thiazole ring, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-2-(1,3-thiazol-2-yl)ethan-1-amine typically involves the reaction of 1,3-thiazol-2-amine with ethyl bromoacetate under basic conditions. The reaction proceeds through nucleophilic substitution, where the amine group of the thiazole attacks the electrophilic carbon of the ethyl bromoacetate, resulting in the formation of the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the reaction mixture is stirred at room temperature for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-2-(1,3-thiazol-2-yl)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.

    Substitution: Various nucleophiles (amines, thiols); reactions are conducted in polar solvents such as ethanol or acetonitrile at room temperature or under reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced amine derivatives, and substitution reactions can result in a variety of substituted thiazole compounds.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Ethoxy-2-(1,3-thiazol-2-yl)ethan-1-amine involves its interaction with specific molecular targets. The compound can chelate metal ions, which may enhance its biological activity. It can also interact with enzymes and proteins, potentially inhibiting their function and leading to antimicrobial effects . The exact pathways and molecular targets involved in its mechanism of action are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structural features, such as the presence of both an ethoxy group and a thiazole ring. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C7H12N2OS

Molecular Weight

172.25 g/mol

IUPAC Name

2-ethoxy-2-(1,3-thiazol-2-yl)ethanamine

InChI

InChI=1S/C7H12N2OS/c1-2-10-6(5-8)7-9-3-4-11-7/h3-4,6H,2,5,8H2,1H3

InChI Key

VOKRVQBREDYHLN-UHFFFAOYSA-N

Canonical SMILES

CCOC(CN)C1=NC=CS1

Origin of Product

United States

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